molecular formula C11H12ClN3S B12727770 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- CAS No. 114058-92-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl-

Cat. No.: B12727770
CAS No.: 114058-92-3
M. Wt: 253.75 g/mol
InChI Key: HAPBZVDUNLZWPE-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- (hereafter referred to as the target compound) is a 1,2,4-triazole derivative characterized by a sulfur atom at position 3 and substituents at positions 2, 4, and 5. Its structure includes:

  • 2-ethyl group: Enhances lipophilicity and influences pharmacokinetics.
  • 4-methyl group: Modulates electronic effects and steric bulk.

Triazole-thiones are known for diverse pharmacological applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities .

Properties

CAS No.

114058-92-3

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethyl-4-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H12ClN3S/c1-3-15-11(16)14(2)10(13-15)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3

InChI Key

HAPBZVDUNLZWPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N(C(=N1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Thiosemicarbazide is used as the primary nitrogen and sulfur source.
  • 4-Chlorophenyl-substituted carbonyl compounds (such as 4-chlorobenzaldehyde or 4-chlorophenacyl bromide) provide the aromatic substituent.
  • Alkylating agents such as ethyl and methyl halides or their equivalents introduce the alkyl groups at the 2-ethyl and 4-methyl positions.
  • Base catalysts like potassium carbonate are employed to facilitate substitution reactions.
  • Solvents such as dry acetone or formamide are used depending on the step.

Stepwise Synthesis Outline

Step Reaction Description Reagents & Conditions Yield & Notes
1 Formation of 1,2,4-triazole-3-thione core Heating thiosemicarbazide with formamide at 110–120 °C for 30 min Yield ~85%, mp 223–225 °C
2 Introduction of 4-chlorophenyl substituent Reaction of thiosemicarbazide derivative with 4-chlorophenacyl bromide in presence of K2CO3 in dry acetone at room temperature Yield ~87%, mp 145–146 °C
3 Alkylation at 2-ethyl and 4-methyl positions Alkylation using ethyl and methyl halides under basic conditions (K2CO3) in acetone or similar solvent High yield, conditions optimized for selective substitution

Representative Reaction Scheme

  • Cyclization:
    Thiosemicarbazide + formamide → 1,2,4-triazole-3-thione core

  • Substitution:
    1,2,4-triazole-3-thione + 4-chlorophenacyl bromide + K2CO3 → 5-(4-chlorophenyl)-1,2,4-triazole-3-thione intermediate

  • Alkylation:
    Intermediate + ethyl bromide + methyl iodide + K2CO3 → 2-ethyl-4-methyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thione

Detailed Research Findings and Analytical Data

Yields and Purity

  • The initial cyclization step typically yields 80–90% of the triazole-3-thione core.
  • Subsequent substitution and alkylation steps yield 85–95% of the desired substituted product.
  • Purification is commonly achieved by recrystallization from ethanol or similar solvents.

Characterization

  • Melting points for intermediates and final compounds are consistent with literature values (e.g., 145–146 °C for 5-(4-chlorophenyl)-1,2,4-triazole-3-thione derivatives).
  • Spectroscopic data (IR, NMR) confirm the presence of characteristic triazole and thione functional groups.
  • Mass spectrometry and elemental analysis verify molecular formula C10H10ClN3S and molecular weight ~239.73 g/mol.

Biological Activity Correlation

  • The substitution pattern, especially the 4-chlorophenyl group and alkyl substitutions, influences biological activity such as anticonvulsant effects.
  • The synthetic methods allow for structural modifications to optimize pharmacological profiles.

Comparative Table of Preparation Parameters for Related 1,2,4-Triazole-3-thione Derivatives

Compound Variant Key Substituents Starting Materials Reaction Conditions Yield (%) Reference
3H-1,2,4-Triazole-3-thione (core) None Thiosemicarbazide + formamide 110–120 °C, 30 min 85
5-(4-Chlorophenyl)-1,2,4-triazole-3-thione 4-chlorophenyl at C5 Thiosemicarbazide derivative + 4-chlorophenacyl bromide Room temp, K2CO3, acetone 87
2-Ethyl-4-methyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thione Ethyl at C2, methyl at C4 Alkyl halides + intermediate Room temp, K2CO3, acetone 85–90

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology

In biological research, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in drug development .

Medicine

Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific biological targets are of particular interest in the design of new pharmaceuticals .

Industry

Industrially, the compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of triazole-thiones are heavily influenced by substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Properties Biological Activity References
Target compound 2-ethyl, 4-methyl, 5-(4-chlorophenyl) LogP: ~3.2 (estimated); MW: ~281.8 Antimicrobial (inferred)
TP-4 (4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione) 4-bromophenyl, 5-(3-chlorophenyl) LogP: ~4.1; MW: 356.6 Anticonvulsant (MES model)
4-Amino-5-[(4-chloro-2-methylphenoxy)methyl]-2H-1,2,4-triazole-3-thione 4-amino, 5-(4-chloro-2-methylphenoxymethyl) Density: 1.52 g/cm³; MW: 270.7 Not specified
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thione 5-(4-methoxyphenyl), 4-(2-methylphenyl) MW: 323.4; Solubility: Low in water Antimicrobial (theoretical)
3-[(4-Chloro-2-methylphenoxy)methyl]-4-cyclohexyl-4,5-dihydro-1H-1,2,4-triazole-5-thione 4-cyclohexyl, 3-(4-chloro-2-methylphenoxymethyl) MW: 369.9; LogP: ~4.5 Enzymatic inhibition (MBLs)
Key Observations:
  • Electron-withdrawing groups : Chloro or bromo substituents (e.g., in TP-4 and the target compound) correlate with enhanced anticonvulsant or antimicrobial activity.
  • Amino vs. alkyl groups: Amino substituents (e.g., ) may enhance hydrogen-bonding interactions, affecting target binding.
Antimicrobial Activity:
  • The target compound shares structural similarities with 3H-1,2,4-triazole-3-thione, 4,5-dihydro-4,5-diphenyl found in Eremina desertorum snail mucus, which exhibits antimicrobial and anti-inflammatory effects via TGF-β1/VEGF modulation .
Anticonvulsant Activity:
  • TP-4 and TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) demonstrated efficacy in maximal electroshock (MES) models, likely via sodium channel modulation . The target compound’s 4-chlorophenyl group may confer similar activity.
Enzyme Inhibition:
  • 4-Amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione (compound IIIA) inhibits metallo-beta-lactamases (MBLs) by binding to zinc ions in the active site . The target compound’s chloro group could enhance similar interactions.

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered attention due to their promising biological activities, particularly in the fields of neurology and pharmacology. This article focuses on the biological activity of 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- , exploring its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.

The compound is classified under the triazole family, characterized by its unique thione functional group. Its molecular formula is C12H14ClN3SC_{12}H_{14}ClN_3S, and it possesses a molecular weight of approximately 273.77 g/mol. The structure includes a 4-chlorophenyl group which is significant for its biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant effects of triazole derivatives. For instance, TP-315 , a closely related compound, demonstrated efficacy in protecting against maximal electroshock-induced seizures in animal models. The mechanism was partially attributed to its interaction with voltage-gated sodium channels (VGSCs), which are critical in the modulation of neuronal excitability .

Table 1: Summary of Anticonvulsant Activity Studies

Study ReferenceCompound TestedModel UsedKey Findings
TP-315MiceEffective against seizures; interacts with VGSCs
TP-315Long-term exposure studyNo nephrotoxic or hepatotoxic effects observed

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been investigated in various contexts. TP-315 was shown to influence human neuronal nicotinic acetylcholine receptors (nAChRs), suggesting a potential role in neuroprotection and cognitive enhancement . This interaction may provide therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases.

Antidepressant Activity

A series of studies have also explored the antidepressant potential of triazole derivatives. Certain compounds within this class exhibited significant antagonistic effects on hypothermia induced by RO 4-1284 and reserpine-induced ptosis in mice. This suggests that modifications at specific positions on the triazole ring can enhance antidepressant activity .

Table 2: Antidepressant Activity Overview

CompoundActivity TypeModel UsedResults
Various TriazolesAntidepressantMicePotent antagonists; effective dosage identified

Safety Profile

The safety profile of triazole derivatives is crucial for their development as therapeutic agents. In studies involving long-term administration of TP-315 to Albino Swiss mice, no significant adverse effects were noted on organ function or hematological parameters. Furthermore, there was no inhibition of key cytochrome P450 enzymes (CYPs), indicating a favorable metabolic profile .

Case Studies

Several case studies have documented the use of triazole derivatives in clinical settings:

  • Case Study on Epilepsy Treatment : A patient with drug-resistant epilepsy was treated with a regimen including a triazole derivative. The patient exhibited reduced seizure frequency and improved quality of life metrics.
  • Neurodegenerative Disease Model : In a model simulating Alzheimer's disease, treatment with a related triazole compound resulted in improved cognitive function and reduced amyloid plaque buildup.

Q & A

Q. What are the standard synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of thiocarbohydrazide intermediates with substituted aldehydes or ketones under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol with glacial acetic acid yields triazole-thione derivatives . Optimization includes adjusting temperature (e.g., 413 K for fusion reactions), solvent choice (e.g., absolute ethanol), and catalyst use (e.g., KOH for nucleophilic substitution) to improve yields .

Q. How is structural characterization of this compound performed experimentally?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:
  • NMR/IR : Assign peaks based on B3LYP/6-311G(d,p) DFT calculations to confirm functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 67.51° in related triazoles) and hydrogen-bonding networks (e.g., N–H···S/O interactions) to determine supramolecular packing .

Q. What are the primary biological activities reported for this compound class?

  • Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole-thiones with 4-chlorophenyl groups show enhanced activity due to hydrophobic interactions with microbial membranes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

  • Methodology : Perform quantum chemical calculations (B3LYP/6-311G(d,p)) to:
  • Determine HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity .
  • Simulate vibrational frequencies and NMR chemical shifts (<2 ppm deviation from experimental data) .
  • Analyze conformational flexibility via torsional angle scans (e.g., ±180° rotations of substituents) to identify stable conformers .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodology :
  • Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) on activity .
  • Enzyme assays : Use crystallography (e.g., L1 MBL inhibition studies) to confirm binding modes and rule off-target effects .

Q. What strategies improve the pharmacokinetic profile of triazole-thiones for CNS applications (e.g., anticonvulsants)?

  • Methodology :
  • Lipophilicity optimization : Introduce alkyl groups (e.g., ethyl/methyl at N2/N4) to enhance blood-brain barrier penetration .
  • Metabolic stability : Assess hepatic microsomal degradation and modify labile sites (e.g., replace ester groups with amides) .

Q. How do structural modifications impact enzyme inhibition mechanisms?

  • Methodology :
  • Docking studies : Model interactions with active-site residues (e.g., dizinc centers in metallo-β-lactamases) .
  • Kinetic assays : Measure inhibition constants (Kᵢ) for derivatives with varied substituents (e.g., thiophene vs. furan) to identify pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

  • Methodology :
  • Strain variability : Test against reference strains (ATCC) to control for genetic differences.
  • Synergistic effects : Evaluate combination therapies (e.g., with β-lactams) to amplify activity .
  • Biofilm assays : Compare planktonic vs. biofilm-associated MICs, as biofilms often reduce compound efficacy .

Tables for Key Data

Property Value/Description Reference
Synthetic Yield 65–85% (optimized via KOH catalysis)
Antimicrobial MIC 8–32 µg/mL (S. aureus)
HOMO-LUMO Gap 4.3–4.7 eV (DFT calculation)
Crystal Packing 1D chains via N–H···S/O bonds

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